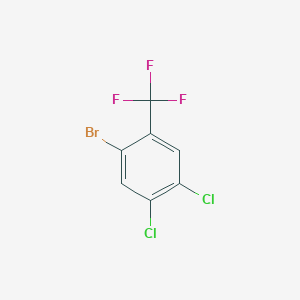

2-Bromo-4,5-dichlorobenzotrifluoride

Descripción

Significance of Benzotrifluoride (B45747) Scaffolds in Contemporary Chemical Research

The benzotrifluoride, or (trifluoromethyl)benzene, moiety is a cornerstone in modern medicinal and materials chemistry. drugfuture.comnih.gov Its prevalence stems from the unique properties imparted by the trifluoromethyl (-CF3) group. This group is strongly electron-withdrawing and highly lipophilic, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. chemicalbook.com In drug discovery, the incorporation of a -CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. nih.gov

Benzotrifluoride and its derivatives are recognized as important intermediates or building blocks for a wide range of chemicals, including crop protection agents, pharmaceuticals, and dyes. nih.govgsconlinepress.com The stability of the C-F bond makes the trifluoromethyl group robust under various reaction conditions, allowing for diverse chemical modifications on the aromatic ring. chemicalbook.com Furthermore, benzotrifluoride itself is considered a more environmentally friendly solvent compared to many traditional organic solvents, finding use in a variety of reaction types from radical processes to transition metal-catalyzed couplings. chemicalbook.com The versatility and beneficial properties of the benzotrifluoride scaffold ensure its continued and widespread use in the development of novel functional molecules. nih.gov

Overview of Halogenated Aromatic Compounds as Versatile Building Blocks

Halogenated aromatic hydrocarbons, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to a benzene (B151609) ring, are fundamental building blocks in organic synthesis. iloencyclopaedia.org Their utility lies in the reactivity of the carbon-halogen bond, which can participate in a vast array of chemical transformations. These compounds serve as key precursors for creating more complex molecules through reactions like cross-coupling (e.g., Suzuki, Heck, Sonogashira), nucleophilic substitution, and metallation. nih.gov

The specific halogen atom influences the reactivity, with the bond strength generally decreasing from C-F to C-I, making aryl iodides and bromides typically more reactive in catalytic cycles. acs.org This differential reactivity allows for selective, stepwise modifications of polyhalogenated aromatic systems. acs.org Halogen atoms also act as important functional groups that can modulate the electronic properties and biological activity of a molecule. nih.gov From the synthesis of polymers and liquid crystals to the construction of active pharmaceutical ingredients, halogenated aromatic compounds are indispensable tools for the synthetic chemist. iloencyclopaedia.orgnih.gov

Specific Research Focus on 2-Bromo-4,5-dichlorobenzotrifluoride within Organic Chemistry

A comprehensive search of scientific and chemical databases reveals a notable absence of specific research or characterization data for the compound 2-Bromo-4,5-dichlorobenzotrifluoride . There is no assigned CAS Registry Number, and no published synthesis, physical properties, or spectroscopic data for this specific isomer.

However, the chemical literature does provide information on closely related isomers, which underscores the general accessibility and importance of this class of compounds. For example, 4-Bromo-3,5-dichlorobenzotrifluoride (CAS Number: 118754-53-3) is commercially available and documented in chemical databases. sigmaaldrich.comscbt.com Another documented isomer is 1-Bromo-2,4-dichloro-5-(trifluoromethyl)benzene (CAS Number: 393-45-3). sigmaaldrich.com

The synthesis of such molecules typically involves multi-step processes, often starting from a substituted aniline (B41778) or by direct halogenation of a benzotrifluoride precursor. For instance, the synthesis of related compounds like 2-bromo-5-fluorobenzotrifluoride (B1268043) has been achieved through methods involving nitration, reduction, and subsequent diazotization and bromination. google.com The starting material for a hypothetical synthesis of 2-Bromo-4,5-dichlorobenzotrifluoride could be 3,4-Dichlorobenzotrifluoride (B146526) (CAS Number: 328-84-7), which is a known compound. sigmaaldrich.comnih.gov Electrophilic bromination of this starting material would be governed by the directing effects of the two chloro substituents and the meta-directing trifluoromethyl group.

While detailed research findings for 2-Bromo-4,5-dichlorobenzotrifluoride itself are not available, its isomers are used as intermediates in organic synthesis. The lack of specific data for the 2-bromo-4,5-dichloro isomer suggests it may be a less common or synthetically challenging target compared to its isomers, or it may simply not have been the subject of published research to date.

Data Tables

Due to the absence of published data for 2-Bromo-4,5-dichlorobenzotrifluoride , no data tables can be provided for this specific compound. The table below lists the properties of a known, commercially available isomer for illustrative purposes.

Table 1: Physicochemical Properties of Isomer 4-Bromo-3,5-dichlorobenzotrifluoride Note: This data is for an isomer of the requested compound and is provided for informational context only.

| Property | Value | Source |

|---|---|---|

| CAS Number | 118754-53-3 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₇H₂BrCl₂F₃ | sigmaaldrich.com |

| Molecular Weight | 293.90 g/mol | sigmaaldrich.com |

| Flash Point | >110 °C (>230 °F) - closed cup | sigmaaldrich.com |

Propiedades

IUPAC Name |

1-bromo-4,5-dichloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2F3/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAMUJIUNUIKGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501226262 | |

| Record name | Benzene, 1-bromo-4,5-dichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809157-92-3 | |

| Record name | Benzene, 1-bromo-4,5-dichloro-2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809157-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4,5-dichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4,5 Dichlorobenzotrifluoride

Retrosynthetic Analysis of 2-Bromo-4,5-dichlorobenzotrifluoride

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgub.edu For 2-Bromo-4,5-dichlorobenzotrifluoride, the analysis suggests a few logical disconnections.

A primary disconnection targets the Carbon-Bromine (C-Br) bond. This points to a precursor such as 3,4-dichlorobenzotrifluoride (B146526), which could undergo a direct bromination reaction. Another key retrosynthetic step involves a functional group interconversion, specifically targeting the bromo group via a Sandmeyer reaction. wikipedia.orgbyjus.com This approach identifies 2-amino-4,5-dichlorobenzotrifluoride as the key precursor, which itself can be synthesized from a nitrated version of 3,4-dichlorobenzotrifluoride. This step-by-step deconstruction ultimately leads to simpler starting materials. slideshare.net

Key Retrosynthetic Pathways:

| Target Molecule | Disconnection Strategy | Precursor |

| 2-Bromo-4,5-dichlorobenzotrifluoride | C-Br Bond Formation (Halogenation) | 3,4-Dichlorobenzotrifluoride |

| 2-Bromo-4,5-dichlorobenzotrifluoride | C-Br Bond via Diazotization (Sandmeyer) | 2-Amino-4,5-dichlorobenzotrifluoride |

| 2-Amino-4,5-dichlorobenzotrifluoride | N-C Bond (Reduction) | 2-Nitro-4,5-dichlorobenzotrifluoride |

| 2-Nitro-4,5-dichlorobenzotrifluoride | C-N Bond (Nitration) | 3,4-Dichlorobenzotrifluoride |

Classical Synthetic Routes to Polyhalogenated Benzotrifluorides

Traditional methods for synthesizing halogenated aromatic compounds remain relevant for producing molecules like 2-Bromo-4,5-dichlorobenzotrifluoride.

Electrophilic aromatic substitution is a fundamental reaction for introducing halogens onto a benzene (B151609) ring. wikipedia.orglibretexts.org For a substrate like 3,4-dichlorobenzotrifluoride, direct bromination presents a challenge due to the directing effects of the substituents. The trifluoromethyl group (-CF₃) is strongly electron-withdrawing and a meta-director, while the chlorine atoms are deactivating but ortho- and para-directing.

The reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the bromine molecule and create a potent electrophile. libretexts.orgmasterorganicchemistry.com The regioselectivity is determined by the combined electronic and steric influences of the existing substituents. While direct bromination is a straightforward concept, it can lead to mixtures of isomers, complicating purification. wikipedia.org

Nucleophilic aromatic substitution (SₙAr) is a viable pathway when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group or the trifluoromethyl group. wikipedia.orgmasterorganicchemistry.com This reaction involves the displacement of a leaving group on the aromatic ring by a nucleophile. wikipedia.org For the synthesis of 2-Bromo-4,5-dichlorobenzotrifluoride, a hypothetical precursor could be 2,4,5-trichlorobenzotrifluoride, where a chlorine atom is displaced by a bromide nucleophile, or a precursor with a nitro group at the 2-position that could be displaced. The SₙAr mechanism is favored when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orgmasterorganicchemistry.com

The Sandmeyer reaction is a highly effective and widely used method for introducing halogens into an aromatic ring, starting from an aryl amine. wikipedia.orgbyjus.comnumberanalytics.com This two-step process begins with the formation of an aryl diazonium salt from a primary aryl amine. byjus.com

A synthetic route to 2-Bromo-4,5-dichlorobenzotrifluoride via the Sandmeyer reaction would start with 2-amino-4,5-dichlorobenzotrifluoride. This amine is treated with a mixture of sodium nitrite (B80452) and a strong acid (like hydrobromic acid) at low temperatures to form the corresponding diazonium salt. In the second step, this intermediate is treated with a copper(I) bromide (CuBr) catalyst, which facilitates the substitution of the diazonium group with a bromine atom, releasing nitrogen gas. numberanalytics.commasterorganicchemistry.com This method is often preferred due to its high yield and specificity. A similar process is employed in the synthesis of related compounds like 2-bromo-5-fluorobenzotrifluoride (B1268043). google.com

Typical Sandmeyer Reaction Conditions:

| Starting Material | Reagents | Product |

| 2-Amino-4,5-dichlorobenzotrifluoride | 1. NaNO₂, HBr (0-5 °C) 2. CuBr | 2-Bromo-4,5-dichlorobenzotrifluoride |

Modern Catalytic Approaches for 2-Bromo-4,5-dichlorobenzotrifluoride Synthesis

Advances in catalysis have provided more efficient and selective methods for forming carbon-halogen bonds.

Modern synthetic chemistry increasingly relies on transition-metal catalysts to achieve high selectivity under mild conditions. thieme-connect.com Palladium-catalyzed reactions, in particular, have been developed for the C-H bromination of aromatic compounds. thieme-connect.comresearchgate.net These methods can offer excellent regioselectivity, potentially allowing for the direct bromination of 3,4-dichlorobenzotrifluoride at the desired position by using a suitable directing group. The mechanism often involves a Pd(II)/Pd(IV) catalytic cycle. thieme-connect.com

Cross-coupling reactions, such as the Suzuki or Negishi reactions, represent another powerful tool in modern synthesis. semanticscholar.orgrsc.org While less direct for this specific target, a cross-coupling strategy could involve reacting a precursor like 1,2-dichloro-4,5-bis(pinacolato)diboronbenzotrifluoride with a bromine source, or coupling a brominated precursor with another fragment. These reactions are known for their functional group tolerance and are widely used in the synthesis of complex molecules. semanticscholar.orgresearchgate.net

Directed Ortho Metalation (DoM) Strategies in Aromatic Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique leverages the ability of a "Directed Metalation Group" (DMG) to direct a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium, to deprotonate the proton at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The DMG, which contains a heteroatom, coordinates to the lithium cation, facilitating the deprotonation and forming a stabilized aryllithium intermediate. wikipedia.org This intermediate can then react with a suitable electrophile to introduce a new substituent exclusively at the ortho position, offering high regioselectivity that is often difficult to achieve with classical electrophilic aromatic substitution. wikipedia.org

The effectiveness of a DMG is ranked in a well-established hierarchy based on its coordinating ability. nih.gov The aryl O-carbamate group, particularly -OCONEt₂, is recognized as one of the most powerful DMGs. nih.gov Other groups like amides, methoxy, and even halogens can also direct metalation, albeit with varying efficiencies. organic-chemistry.org

| Relative Power | Directed Metalation Group (DMG) | Example |

|---|---|---|

| Strong | -CONR₂ | N,N-Diethylbenzamide |

| Strong | -OCONR₂ | Phenyl N,N-diethylcarbamate |

| Strong | -SO₂NR₂ | N,N-Diethylbenzenesulfonamide |

| Moderate | -OMe | Anisole |

| Moderate | -CF₃ | Benzotrifluoride (B45747) |

| Weak | -F, -Cl | Fluorobenzene, Chlorobenzene |

For the synthesis of 2-Bromo-4,5-dichlorobenzotrifluoride, a potential DoM strategy would involve starting with 1,2-dichloro-4-(trifluoromethyl)benzene. In this substrate, the trifluoromethyl group (-CF₃) can act as a moderate DMG. organic-chemistry.org Treatment with a strong lithium base could selectively deprotonate the aromatic ring at the C2 position (ortho to the -CF₃ group). Subsequent quenching of the resulting aryllithium species with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), would install the bromine atom at the desired location to yield the final product.

Photoredox Catalysis and Electrochemistry in Aromatic Halogenation

Recent advances in synthetic methodology have introduced photoredox catalysis and electrochemistry as powerful and often more sustainable alternatives for aromatic halogenation.

Photoredox Catalysis utilizes visible light to initiate chemical transformations through single-electron transfer (SET) pathways. mdpi.com A photocatalyst, typically an iridium or ruthenium complex, absorbs light and enters an excited state, becoming a potent oxidant or reductant. mdpi.com In the context of halogenation, the excited photocatalyst can reduce an aromatic halide to generate an aryl radical, which then reacts with a halogen source. mdpi.com Alternatively, the catalyst can oxidize a halide source to generate a halogen radical for electrophilic attack. These reactions often proceed under mild conditions and exhibit high functional group tolerance. mdpi.com For a substrate like dichlorobenzotrifluoride, a photoredox approach could involve the generation of a bromine radical that selectively substitutes a hydrogen on the aromatic ring. researchgate.net

Electrochemistry offers another route to aromatic halogenation by using electrical current to drive oxidation or reduction, thereby avoiding the need for stoichiometric chemical reagents. researchgate.net In anodic halogenation, an electron is removed from a halide anion (e.g., Cl⁻ or Br⁻) at the anode, generating a reactive halogen species that can functionalize the aromatic substrate. researchgate.net Biphasic systems, employing phase-transfer catalysts, have been developed to enhance the efficiency of these reactions, allowing for the halogenation of various arenes using simple aqueous metal salts as the halogen source. researchgate.net This method represents a promising green alternative to traditional halogenation protocols that often rely on hazardous reagents.

| Methodology | Key Components | General Principle |

|---|---|---|

| Photoredox Catalysis | Visible light, Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), Halogen Source | Light-induced single-electron transfer generates radical intermediates for halogenation. mdpi.commdpi.com |

| Electrochemistry | Anode/Cathode, Electrolyte, Halogen Source (e.g., aqueous metal halides) | Anodic oxidation generates electrophilic halogen species for substitution. researchgate.net |

Green Chemistry Principles in the Synthesis of 2-Bromo-4,5-dichlorobenzotrifluoride

The paradigm of chemical synthesis has increasingly shifted towards sustainability, guided by the twelve principles of Green Chemistry. carlroth.com These principles advocate for the design of chemical processes that minimize environmental impact by reducing waste, conserving energy, and using safer chemicals. carlroth.comrsc.org

Solvent Selection and Waste Minimization in Halogenated Aromatic Synthesis

Solvent choice is a critical factor in the environmental footprint of a chemical process. acs.org Traditional syntheses of halogenated aromatics often employ hazardous solvents such as chlorinated hydrocarbons (e.g., dichloromethane) or polar aprotic solvents (e.g., DMF, NMP), which are facing increasing regulatory scrutiny due to health and environmental concerns. acs.orgiloencyclopaedia.org Green chemistry promotes the use of "green solvents" which are less toxic, derived from renewable resources, and biodegradable. carlroth.com Water, supercritical fluids, and bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are increasingly preferred.

| Class | Examples | Green Chemistry Considerations |

|---|---|---|

| Recommended | Water, Ethanol, Isopropanol (B130326), 2-MeTHF, CPME | Low toxicity, renewable sources, biodegradable. |

| Usable | Toluene, Acetonitrile (B52724), Tetrahydrofuran (B95107) (THF) | Useful properties but with some environmental or safety concerns. acs.org |

| Problematic/Hazardous | Dichloromethane (DCM), Chloroform, Benzene, DMF, NMP, Dioxane | High toxicity, carcinogenicity, environmental persistence. acs.org |

Waste minimization is another cornerstone of green chemistry. carlroth.com This is intrinsically linked to reaction design. The use of catalytic methods, such as DoM, photoredox catalysis, and electrochemistry, is inherently superior to syntheses that use stoichiometric reagents, as catalysts are used in small amounts and can often be recycled. carlroth.comrsc.org For instance, a classical Sandmeyer reaction to introduce a bromine atom involves stoichiometric amounts of sodium nitrite and a copper(I) bromide salt, generating significant inorganic salt waste. google.com In contrast, a direct catalytic bromination would produce far less waste. The proper treatment and disposal of any resulting chlorinated aromatic waste are also crucial to prevent environmental contamination. rsc.org

Atom Economy Considerations for Synthesis Pathways

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of all starting materials into the desired product. rsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. scranton.eduprimescholars.com A higher atom economy signifies a more efficient and less wasteful process. jocpr.com

Atom Economy (%) = (Molecular Weight of Desired Product / Σ Molecular Weight of All Reactants) x 100

Addition and rearrangement reactions are ideal, with a 100% atom economy, while substitution and elimination reactions are inherently less efficient as they generate byproducts. scranton.edu

Let's compare two hypothetical pathways for synthesizing 2-Bromo-4,5-dichlorobenzotrifluoride from 1,2-dichloro-4-aminobenzotrifluoride:

Pathway A (Sandmeyer Reaction): A classical multi-step process involving diazotization followed by bromination.

Pathway B (Direct Catalytic Bromination): A hypothetical direct substitution of the amino group.

| Pathway | Reaction | Reactants (and MW) | Desired Product (and MW) | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|---|

| A: Sandmeyer | Ar-NH₂ + NaNO₂ + 2HBr → Ar-Br + N₂ + NaBr + 2H₂O | Ar-NH₂ (214.0) + NaNO₂ (69.0) + 2*HBr (161.8) | Ar-Br (278.4) | N₂, NaBr, H₂O | 278.4 / (214.0 + 69.0 + 161.8) = 62.6% |

| B: Direct Bromination | Ar-NH₂ + "Br⁺ source" → Ar-Br + "NH₂ byproduct" | (Hypothetical) | Ar-Br (278.4) | (Hypothetical) | Potentially much higher than Sandmeyer, approaching 100% in an addition-type reaction. |

Note: The Sandmeyer reaction shown is a simplified representation. Actual processes may involve different reagents (e.g., CuBr), but the principle of poor atom economy due to stoichiometric byproducts remains.

This comparison clearly illustrates that developing synthetic routes with high atom economy is a key goal in green chemistry, as it directly translates to a reduction in waste generation. rsc.org

Development of Sustainable Catalytic Systems for Production

The future of fine chemical manufacturing, including for compounds like 2-Bromo-4,5-dichlorobenzotrifluoride, relies on the development of highly efficient and sustainable catalytic systems. rsc.orgwikipedia.org An ideal catalyst is one that is highly active (requiring low loading), selective (producing only the desired product), stable (allowing for long reaction times and recycling), and derived from earth-abundant, non-toxic materials.

Research is focused on several key areas:

Heterogeneous Catalysts: Developing solid-supported catalysts that can be easily separated from the reaction mixture and recycled, simplifying purification and reducing waste.

Biocatalysis: Using enzymes or whole-cell systems to perform chemical transformations. wikipedia.org Biocatalysis offers unparalleled selectivity, often under very mild aqueous conditions, and represents a significant step towards truly green manufacturing. wikipedia.org

Mechanochemistry: Employing mechanical force (e.g., ball milling) to drive chemical reactions, often in the absence of bulk solvents. acs.org This technique can dramatically reduce solvent waste and sometimes enables reactions that are difficult in solution.

Flow Chemistry: Conducting reactions in continuous flow reactors rather than batch-wise. This approach allows for better control over reaction parameters, improved safety, and easier scalability, all of which contribute to a more sustainable process.

By integrating these advanced catalytic concepts, the chemical industry can move towards production pathways that are not only economically viable but also environmentally responsible. rsc.org

Chemical Reactivity and Transformative Chemistry of 2 Bromo 4,5 Dichlorobenzotrifluoride

Reactivity of the Bromine Moiety in 2-Bromo-4,5-dichlorobenzotrifluoride

The carbon-bromine bond is the most reactive site on the 2-Bromo-4,5-dichlorobenzotrifluoride molecule for a variety of transformations, largely due to its lower bond dissociation energy compared to the C-Cl bonds. This allows for selective chemistry at the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Negishi, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In substrates like 2-Bromo-4,5-dichlorobenzotrifluoride, the C-Br bond is preferentially targeted in these reactions over the C-Cl bonds. The general order of reactivity for aryl halides in these couplings is I > Br > OTf >> Cl. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organic halide. libretexts.org For 2-Bromo-4,5-dichlorobenzotrifluoride, a Suzuki-Miyaura reaction with an arylboronic acid would selectively replace the bromine atom to form a biphenyl (B1667301) derivative, leaving the chlorine atoms intact. nih.govresearchgate.net The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, and requires a base such as potassium carbonate or potassium phosphate. libretexts.orgnih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.org Similar to the Suzuki coupling, the C-Br bond of 2-Bromo-4,5-dichlorobenzotrifluoride would be the reactive site, allowing for the introduction of various organic groups (aryl, vinyl, etc.) at the C2 position.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl bromide. The higher reactivity of organozinc compounds often allows for milder reaction conditions compared to other coupling methods. The selective coupling at the C-Br bond is expected.

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an aryl halide with an alkene in the presence of a palladium catalyst and a base. The bromine atom of 2-Bromo-4,5-dichlorobenzotrifluoride would selectively participate in this transformation.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org It has become a premier method for synthesizing aryl amines. capes.gov.br When reacting 2-Bromo-4,5-dichlorobenzotrifluoride with an amine under Buchwald-Hartwig conditions, selective amination at the C-Br position is highly favored over the C-Cl positions. chemrxiv.org This selectivity allows for the synthesis of 2-amino-4,5-dichlorobenzotrifluoride derivatives. chemrxiv.orgnih.gov The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields. youtube.com

Table 1: Illustrative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides This table presents general conditions, as specific data for 2-Bromo-4,5-dichlorobenzotrifluoride is not readily available.

| Reaction | Catalyst (Typical) | Ligand (Typical) | Base (Typical) | Solvent (Typical) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos | K₂CO₃, K₃PO₄ | Toluene, Dioxane/H₂O |

| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ | (Often none needed) | Toluene, DMF |

| Negishi | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, RuPhos | (Often none needed) | THF, Toluene |

| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane |

Nucleophilic Substitution Reactions at the Bromine Position

Direct nucleophilic substitution of the bromine atom without a catalyst is generally difficult on an unactivated aryl ring. However, under specific, often harsh, conditions or with highly activated substrates, such reactions can occur. For 2-Bromo-4,5-dichlorobenzotrifluoride, the electron-withdrawing nature of the trifluoromethyl group provides some activation, but typically palladium catalysis (as in the Buchwald-Hartwig reaction) is the preferred method for C-N or C-O bond formation.

Formation of Organometallic Reagents (Grignard, Organolithium)

The C-Br bond is suitable for the formation of common organometallic reagents.

Grignard Reagents: The reaction of 2-Bromo-4,5-dichlorobenzotrifluoride with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to form the corresponding Grignard reagent, (2-(trifluoromethyl)-4,5-dichlorophenyl)magnesium bromide. masterorganicchemistry.comlibretexts.org The greater reactivity of the C-Br bond over the C-Cl bond allows for this selective formation. masterorganicchemistry.com Care must be taken to use anhydrous conditions, as Grignard reagents are strong bases and will react with water. libretexts.org

Organolithium Reagents: Formation of an organolithium reagent can be achieved either by direct reaction with lithium metal or, more commonly, through a halogen-lithium exchange reaction. Reacting 2-Bromo-4,5-dichlorobenzotrifluoride with a strong organolithium base like n-butyllithium or tert-butyllithium (B1211817) at low temperatures would likely result in a halogen-lithium exchange at the more reactive bromine position. This would yield 2-(trifluoromethyl)-4,5-dichlorophenyllithium, a potent nucleophile for subsequent reactions.

Reactivity of the Chlorine Moieties in 2-Bromo-4,5-dichlorobenzotrifluoride

The chlorine atoms at the C4 and C5 positions are significantly less reactive than the bromine atom in many reaction types, particularly in palladium-catalyzed couplings and organometallic reagent formation. However, under specific conditions, they can be made to react.

Selective Halogen Exchange Reactions

While the C-Br bond is the primary site of reactivity, forcing conditions in certain cross-coupling reactions could potentially lead to the reaction of the C-Cl bonds, especially after the C-Br bond has already reacted. Achieving selective mono-arylation at one of the chlorine positions while the other remains would be challenging and require careful optimization of catalysts, ligands, and reaction conditions. Generally, Suzuki reactions of aryl chlorides require more active catalyst systems and higher temperatures than aryl bromides. libretexts.org

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. nih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing groups. nih.gov The leaving group is then expelled to restore aromaticity.

In 2-Bromo-4,5-dichlorobenzotrifluoride, the trifluoromethyl (CF₃) group is a powerful electron-withdrawing group. libretexts.org For an SNAr reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.comyoutube.com

The chlorine at the C5 position is meta to the CF₃ group.

The chlorine at the C4 position is para to the bromine atom but also meta to the CF₃ group.

The bromine at the C2 position is ortho to the CF₃ group.

Given this substitution pattern, the CF₃ group activates the positions ortho and para to it. Therefore, the bromine at C2 is the most activated site for an SNAr reaction. The chlorine atoms are not directly ortho or para to the strongly activating CF₃ group, making them significantly less reactive in a standard SNAr mechanism. libretexts.org Consequently, a nucleophile would preferentially substitute the bromine atom over the chlorine atoms under SNAr conditions. Research on the related compound 4,6-dichloro-5-nitro-benzofuroxan shows that only the chlorine at C4, which is ortho to the activating nitro group, is substituted by nitrogen nucleophiles. mdpi.com This further supports the principle that the position relative to the activating group dictates reactivity.

Reactivity of the Trifluoromethyl Group in 2-Bromo-4,5-dichlorobenzotrifluoride

The trifluoromethyl (-CF3) group is a cornerstone of modern organofluorine chemistry, prized for its profound impact on the physicochemical properties of parent molecules. In the context of 2-Bromo-4,5-dichlorobenzotrifluoride, the -CF3 group's reactivity is characterized by its general stability and its significant electronic influence over the entire molecule.

Transformations to Other Fluorinated Functional Groups

The transformation of the robust trifluoromethyl group is a challenging yet evolving area of synthetic chemistry. While the C-F bond is the strongest single bond to carbon, recent advancements have enabled selective transformations under specific conditions. For aromatic trifluoromethyl groups, these transformations often require harsh conditions or specialized reagents to achieve C-F bond activation.

Research into the reactivity of benzotrifluorides has demonstrated that the -CF3 group can be converted into other valuable fluorinated moieties. For instance, selective single C-F bond transformations in o-hydrosilyl-substituted benzotrifluorides have been achieved, leading to the formation of difluoromethylenes. tcichemicals.comresearchgate.net These reactions proceed through hydride abstraction and subsequent fluoride (B91410) abstraction, highlighting the necessity of neighboring group participation to facilitate the transformation under mild conditions. tcichemicals.comresearchgate.netnih.gov While not specific to 2-Bromo-4,5-dichlorobenzotrifluoride, these findings suggest that similar strategies could potentially be applied.

Another significant transformation is the hydrolysis or protolytic defluorination of the -CF3 group to a carboxylic acid or a benzoyl fluoride, which typically requires superacidic conditions. nih.gov The reaction proceeds via protonation of the fluorine atoms, leading to the formation of a carbocationic intermediate that can be trapped by nucleophiles. nih.gov

Below is a table summarizing potential transformations of the trifluoromethyl group based on studies of related benzotrifluorides.

| Transformation | Reagents/Conditions | Product Type | Reference |

| Single C-F Alkenylation | Trityl cation, Allylsilanes | Ar-CF2-Allyl | tcichemicals.com |

| Single C-F Thiolation | Trityl sulfides, Yb(OTf)3 | Ar-CF2-SR | researchgate.net |

| Single C-F Azidation | Trityl azide, Yb(OTf)3 | Ar-CF2-N3 | researchgate.net |

| Single C-F Chlorination | Trityl chloride | Ar-CF2-Cl | researchgate.net |

| Conversion to Ketone | Boron tribromide, Arene | Ar-CO-Arene | tcichemicals.com |

| Hydrolysis to Carboxylic Acid | Superacids (e.g., CF3SO3H) | Ar-COOH | nih.gov |

This table presents generalized transformations for aromatic trifluoromethyl groups and may not be directly applicable to 2-Bromo-4,5-dichlorobenzotrifluoride without experimental validation.

Influence on Aromatic Ring Reactivity and Electron Density Distribution

The trifluoromethyl group is one of the most powerful electron-withdrawing groups through a combination of inductive and resonance effects. nih.govyoutube.com This strong electron-withdrawing nature has a profound influence on the reactivity of the aromatic ring in 2-Bromo-4,5-dichlorobenzotrifluoride, primarily by deactivating it towards electrophilic aromatic substitution. youtube.com

The -CF3 group decreases the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. youtube.com The deactivating effect is substantial, rendering the ring significantly less reactive than benzene itself. The electron density is pulled away from the aromatic ring, which can be visualized in electrostatic potential maps of similar compounds like trifluoromethylbenzene, where the ring appears more electron-poor (more positive) compared to benzene. youtube.com

In terms of directing effects for any potential electrophilic substitution, the -CF3 group is a meta-director. youtube.com This is because the deactivating effect is most pronounced at the ortho and para positions due to resonance structures that place a positive charge adjacent to the electron-withdrawing -CF3 group. The meta position is therefore the least deactivated and the most favorable site for electrophilic attack. youtube.com

The combined electronic effects of the -CF3, -Cl, and -Br substituents in 2-Bromo-4,5-dichlorobenzotrifluoride result in a highly electron-deficient aromatic system. This not only affects electrophilic substitution but also makes the ring more susceptible to nucleophilic aromatic substitution, although the presence of other leaving groups (the halogens) complicates the reactivity profile.

Multi-functional Group Selectivity in Reactions of 2-Bromo-4,5-dichlorobenzotrifluoride

The presence of three different types of halogen atoms (bromine, chlorine, and the fluorine atoms of the -CF3 group) on the benzene ring of 2-Bromo-4,5-dichlorobenzotrifluoride presents a significant challenge and opportunity for selective chemical transformations.

Chemoselective Transformations Addressing Multiple Halogens

Chemoselectivity in the reactions of polyhalogenated aromatic compounds is often dictated by the differential reactivity of the carbon-halogen bonds. In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), the reactivity of aryl halides typically follows the order C-I > C-Br > C-Cl. This principle is fundamental to achieving chemoselective functionalization of 2-Bromo-4,5-dichlorobenzotrifluoride.

The C-Br bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization at the bromine-bearing carbon atom while leaving the two chlorine atoms untouched. This strategy is widely used in the synthesis of complex molecules from polyhalogenated precursors. For instance, a Suzuki-Miyaura coupling reaction on a similar polyhalogenated aromatic compound would be expected to proceed selectively at the C-Br bond.

Below is a conceptual table illustrating the expected chemoselective cross-coupling of 2-Bromo-4,5-dichlorobenzotrifluoride.

| Reaction Type | Expected Reactive Site | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura Coupling | C-Br | Pd(PPh3)4, Base | Aryl-substituted dichlorobenzotrifluoride |

| Stille Coupling | C-Br | Pd(PPh3)4 | Stannyl-substituted dichlorobenzotrifluoride |

| Heck Coupling | C-Br | Pd(OAc)2, Ligand, Base | Alkene-substituted dichlorobenzotrifluoride |

| Buchwald-Hartwig Amination | C-Br | Pd catalyst, Ligand, Base | Amino-substituted dichlorobenzotrifluoride |

This table is based on established principles of chemoselectivity in cross-coupling reactions and serves as a predictive guide for the reactivity of 2-Bromo-4,5-dichlorobenzotrifluoride.

Regioselective Transformations on the Benzene Ring

Regioselectivity in the context of an already substituted ring like 2-Bromo-4,5-dichlorobenzotrifluoride pertains to the introduction of a new substituent at a specific unoccupied position on the ring. Given the existing substitution pattern, there is only one available position for substitution on the benzene ring.

The directing effects of the existing substituents (-Br, -Cl, -CF3) all contribute to the deactivation of the ring towards electrophilic attack. The trifluoromethyl group is a strong deactivator and meta-director. The chlorine and bromine atoms are also deactivators but are ortho-, para-directing. In this specific molecule, the cumulative deactivating effect of these groups makes further electrophilic substitution on the ring highly challenging and generally unlikely to occur under standard conditions.

Any potential regioselective transformation would more likely proceed through a metallation-functionalization sequence, such as lithium-halogen exchange followed by quenching with an electrophile. In such a case, the bromine atom would be the most likely site for lithium-halogen exchange due to the higher reactivity of the C-Br bond compared to the C-Cl bond.

Mechanistic Investigations of Key Reactions Involving 2-Bromo-4,5-dichlorobenzotrifluoride

Detailed mechanistic investigations specifically for reactions involving 2-Bromo-4,5-dichlorobenzotrifluoride are not widely available in the public literature. However, the mechanisms of key reaction types can be inferred from studies on analogous compounds.

For a chemoselective Suzuki-Miyaura cross-coupling at the C-Br bond, the catalytic cycle is well-established. It would involve the following key steps:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Br bond of 2-Bromo-4,5-dichlorobenzotrifluoride to form a Pd(II) intermediate. This step is faster for the C-Br bond than for the C-Cl bonds.

Transmetalation: The boronic acid (or its boronate derivative) transfers its organic group to the palladium center, replacing the bromide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

For the transformation of the trifluoromethyl group , for example in a superacid-catalyzed hydrolysis, the mechanism is believed to proceed through a series of protonation and elimination steps. nih.gov

Protonation: A fluorine atom of the -CF3 group is protonated by the superacid.

Elimination of HF: The protonated fluorine leaves as hydrogen fluoride (HF), generating a difluorocarbocation.

Repetitive Protonation/Elimination: This process repeats, ultimately leading to a tri-cationic species or an acylium ion equivalent.

Nucleophilic Attack: A nucleophile, such as water present in the medium, attacks the electrophilic carbon, leading to the formation of a carboxylic acid after workup.

These proposed mechanisms are based on well-understood principles in organic chemistry and provide a framework for predicting the reactivity of 2-Bromo-4,5-dichlorobenzotrifluoride.

Reaction Kinetics and Thermodynamics of Transformation Processes

Detailed experimental kinetic and thermodynamic data for the transformation of 2-bromo-4,5-dichlorobenzotrifluoride are not extensively available in the public domain. However, insights can be drawn from studies on structurally similar electron-deficient aryl halides undergoing palladium-catalyzed cyanation reactions. The kinetics of such reactions are complex, often depending on the specific catalyst system (palladium precursor and ligand), cyanide source, solvent, and temperature.

For the palladium-catalyzed cyanation of aryl halides, the catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source, and finally, reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. For electron-deficient aryl bromides, such as 2-bromo-4,5-dichlorobenzotrifluoride, the rate-determining step is often the reductive elimination of the benzonitrile (B105546) from the Pd(II) intermediate. acs.org This is in contrast to many other cross-coupling reactions where the oxidative addition is rate-limiting. The electron-withdrawing nature of the substituents on the aromatic ring can slow down the reductive elimination step. nih.gov

Kinetic studies on the cyanation of other aryl bromides have shown that the reaction rate can be influenced by additives. For instance, the addition of zinc bromide (ZnBr₂) has been shown to eliminate induction periods in the palladium-catalyzed cyanation of bromobenzene. acs.org The reaction is also sensitive to the nature of the cyanide source, with reagents like zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being commonly used to avoid catalyst poisoning observed with more soluble cyanide salts like sodium or potassium cyanide. nih.gov

Based on analogous systems, a hypothetical kinetic profile for the cyanation of 2-bromo-4,5-dichlorobenzotrifluoride can be constructed. The reaction would likely exhibit pseudo-first-order kinetics with respect to the aryl bromide concentration when other reactants are in excess.

Hypothetical Kinetic Data for the Cyanation of 2-Bromo-4,5-dichlorobenzotrifluoride

| Parameter | Value (Illustrative) | Conditions |

| Rate Constant (k) | 1.5 x 10⁻⁴ s⁻¹ | Pd₂(dba)₃/dppf, Zn(CN)₂, DMA, 120°C |

| Reaction Order in Aryl Bromide | ~1 | - |

| Activation Energy (Ea) | 85 kJ/mol | - |

Note: The data in this table is illustrative and based on typical values for palladium-catalyzed cyanation of electron-deficient aryl bromides. It is not based on direct experimental measurement for 2-bromo-4,5-dichlorobenzotrifluoride.

Hypothetical Thermodynamic Data for the Cyanation of 2-Bromo-4,5-dichlorobenzotrifluoride

| Thermodynamic Parameter | Value (Illustrative) |

| Enthalpy of Reaction (ΔH) | -70 kJ/mol |

| Entropy of Reaction (ΔS) | +20 J/(mol·K) |

| Gibbs Free Energy (ΔG) at 298 K | -76 kJ/mol |

Note: The data in this table is illustrative and based on general thermodynamic principles for similar reactions. It is not based on direct experimental measurement for 2-bromo-4,5-dichlorobenzotrifluoride.

Transition State Analysis for Catalyzed and Non-Catalyzed Reactions

A detailed transition state analysis for reactions involving 2-bromo-4,5-dichlorobenzotrifluoride is not readily found in the literature. Such analyses are typically performed using computational chemistry methods, such as Density Functional Theory (DFT), to elucidate reaction mechanisms and predict reactivity.

Catalyzed Reactions:

In the context of a palladium-catalyzed cyanation, the key transition states would be associated with the oxidative addition and reductive elimination steps.

Oxidative Addition Transition State: This involves the breaking of the C-Br bond and the formation of two new bonds between the palladium center and the aryl group and the bromine atom, respectively. For an electron-deficient substrate like 2-bromo-4,5-dichlorobenzotrifluoride, the energy barrier for this step is expected to be relatively low.

Reductive Elimination Transition State: This is often the highest energy barrier in the catalytic cycle for electron-deficient aryl halides. nih.gov It involves the formation of the C-CN bond and the dissociation of the product from the palladium center. The geometry of this transition state is critical, and the choice of ligand on the palladium catalyst can significantly influence its energy. Bulky, electron-donating phosphine ligands are often employed to facilitate this step.

A plausible reaction coordinate diagram for the palladium-catalyzed cyanation would show the relative energies of the intermediates and transition states.

Non-Catalyzed Reactions:

Non-catalyzed nucleophilic aromatic substitution of the bromine atom in 2-bromo-4,5-dichlorobenzotrifluoride by a cyanide nucleophile is highly unlikely to occur under typical conditions. The energy barrier for the formation of the Meisenheimer complex (the intermediate in an SNAr reaction) would be prohibitively high, even with the activating effect of the chloro and trifluoromethyl groups. The direct displacement of bromide would require extremely harsh conditions and is not a synthetically viable route. Therefore, a transition state analysis for a non-catalyzed reaction is of limited practical relevance.

Advanced Characterization Methodologies for 2 Bromo 4,5 Dichlorobenzotrifluoride and Its Derivatives

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular architecture of 2-Bromo-4,5-dichlorobenzotrifluoride. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework and the environment of the fluorine atoms in 2-Bromo-4,5-dichlorobenzotrifluoride.

¹H NMR: The proton NMR spectrum of this compound is relatively simple, exhibiting signals corresponding to the aromatic protons. The chemical shifts and coupling patterns of these protons are indicative of their positions on the substituted benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms within the molecule. Characteristic signals are observed for the aromatic carbons and the carbon of the trifluoromethyl group. The chemical shifts are influenced by the attached substituents (bromine, chlorine, and trifluoromethyl groups).

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and nature of the trifluoromethyl (-CF₃) group. It typically shows a singlet, confirming the equivalence of the three fluorine atoms.

A study on substituted benzotrifluorides reported the characterization of these compounds using ¹H NMR and ¹³C NMR, among other techniques. The ¹H NMR spectra displayed the expected signals for the aromatic protons, while the ¹³C NMR spectra accounted for all carbon atoms in the molecules.

Table 1: Representative NMR Data for Substituted Benzotrifluorides

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | 7.0 - 8.0 | s, d, dd | Aromatic Protons |

| ¹³C | 120 - 140 | s, d | Aromatic Carbons |

| ¹³C | ~124 | q | Trifluoromethyl Carbon (¹JCF) |

| ¹⁹F | -60 to -65 | s | Trifluoromethyl Group |

Note: This table represents typical data for substituted benzotrifluorides and may not be specific to 2-Bromo-4,5-dichlorobenzotrifluoride due to the limited availability of specific spectral data in the public domain.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared spectroscopy probes the vibrational frequencies of the chemical bonds within a molecule, providing a characteristic fingerprint. The IR spectrum of 2-Bromo-4,5-dichlorobenzotrifluoride is expected to show strong absorption bands corresponding to the C-F, C-Cl, and C-Br bonds. A study on the synthesis and herbicidal activity of new benzotrifluoride (B45747) derivatives utilized IR spectroscopy to characterize the synthesized compounds, noting the presence of these characteristic absorption bands.

Table 2: Expected IR Absorption Bands for 2-Bromo-4,5-dichlorobenzotrifluoride

| Wavenumber (cm⁻¹) | Bond | Vibrational Mode |

| 1300 - 1100 | C-F | Stretching |

| 800 - 600 | C-Cl | Stretching |

| 600 - 500 | C-Br | Stretching |

| 1600 - 1450 | C=C | Aromatic Ring Stretching |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is employed to determine the molecular weight of 2-Bromo-4,5-dichlorobenzotrifluoride and to study its fragmentation patterns upon ionization. The molecular formula of this compound is C₇H₂BrCl₂F₃, which corresponds to a molecular weight of approximately 309.90 g/mol . The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic cluster of peaks. Common fragmentation patterns would involve the loss of bromine, chlorine, or fluorine atoms, or the trifluoromethyl group. Research on substituted benzotrifluorides has utilized mass spectrometry to confirm the molecular weight and analyze the fragmentation patterns of these compounds.

Table 3: Predicted Mass Spectrometry Data for 2-Bromo-4,5-dichlorobenzotrifluoride

| m/z Value | Interpretation |

| ~308, 310, 312 | Molecular Ion Cluster (M⁺) |

| M - Br | Loss of a Bromine atom |

| M - Cl | Loss of a Chlorine atom |

| M - CF₃ | Loss of the Trifluoromethyl group |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 2-Bromo-4,5-dichlorobenzotrifluoride are expected to absorb UV light in the 200-400 nm range, corresponding to π → π* transitions of the benzene ring. The substitution pattern on the ring will influence the exact wavelength of maximum absorbance (λmax).

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for assessing the purity of 2-Bromo-4,5-dichlorobenzotrifluoride and for analyzing mixtures containing this compound.

Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC is a powerful technique for separating volatile compounds and determining their purity. A practical and scalable synthesis of 2-Bromo-4,5-dichlorobenzotrifluoride reported the use of analytical techniques to ensure a purity of over 99%.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for purity assessment, particularly for less volatile compounds or for preparations where GC is not suitable. Different stationary and mobile phases can be employed to achieve optimal separation of the target compound from any impurities.

Gas Chromatography (GC)

Gas Chromatography is a premier technique for the analysis of volatile and semi-volatile compounds such as benzotrifluoride derivatives. researchgate.net The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. usgs.gov For halogenated compounds like 2-Bromo-4,5-dichlorobenzotrifluoride, GC is often coupled with highly sensitive and specific detectors.

Research Findings:

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for the analysis of halogenated benzotrifluorides. researchgate.net The gas chromatograph separates the compounds, which are then detected by a mass spectrometer. usgs.gov This allows for both identification, by comparing mass spectra to libraries, and quantification. usgs.govresearchgate.net Studies on benzotrifluoride derivatives in environmental samples have successfully used GC-MS to identify and quantify various chlorinated and other halogenated forms. researchgate.net The GC separation is typically performed on a capillary column, and the instrument is temperature-programmed to facilitate the elution of the separated compounds. usgs.gov

For enhanced selectivity towards halogenated organic compounds, a halogen-specific detector (XSD) can be employed. nih.gov The XSD works by converting halogenated compounds into free halogens through oxidative pyrolysis, which then generate a measurable electrical signal. nih.gov This detector provides high selectivity, minimizing interference from co-eluting non-halogenated compounds. nih.gov Another common detector is the Electron Capture Detector (ECD), which is also highly sensitive to halogen-containing molecules.

The separation of isomers and related compounds is achieved using capillary columns, often with a methyl silicone phase. azom.com The retention of fluoroalkylarenes on standard nonpolar stationary phases has been characterized, providing a basis for predicting elution behavior. researchgate.net The analysis of crude reaction mixtures from syntheses involving related structures, such as benzoylbenzofurans, demonstrates the capability of GC/MS to unambiguously identify and differentiate regioisomers. researchgate.net

Table 1: Illustrative GC Conditions for Analysis of Halogenated Aromatic Compounds Note: This table presents typical conditions inferred from the analysis of related compounds, as specific data for 2-Bromo-4,5-dichlorobenzotrifluoride is not publicly detailed. The parameters would require optimization for a specific analysis.

| Parameter | Setting | Rationale/Comment |

| System | Gas Chromatograph with Mass Spectrometer (GC-MS) | Provides both separation and structural identification. researchgate.netresearchgate.net |

| Column | Fused Silica (B1680970) Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) | Standard for separating complex mixtures of semi-volatile organic compounds. nih.gov |

| Stationary Phase | Polydimethylsiloxane (e.g., OV-101) or 5% Phenyl Polysiloxane | A nonpolar phase suitable for separating compounds based on boiling point and van der Waals interactions. researchgate.net |

| Carrier Gas | Helium | Inert gas commonly used in GC-MS applications. nih.gov |

| Inlet Mode | Splitless | Used for trace analysis to ensure the maximum amount of analyte reaches the column. nih.gov |

| Oven Program | Initial Temp: 70°C, Ramp: 10°C/min to 280°C, Hold: 5 min | A typical temperature program designed to separate compounds with a range of boiling points. nih.govnih.gov |

| Detector | Mass Spectrometer (MS) or Halogen-Specific Detector (XSD) | MS provides identification, while XSD offers high selectivity for halogenated compounds. usgs.govnih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating compounds that are non-volatile or thermally unstable. It is particularly valuable for the separation of positional isomers, which can be challenging due to their similar physical properties. welch-us.com The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. nih.gov

Research Findings:

The separation of positional isomers of halogenated aromatic compounds, such as dichlorobenzenes and chlorotoluenes, is a common challenge addressed by HPLC. rsc.org Reversed-phase HPLC (RP-HPLC) is the most common mode used. For compounds containing benzene rings, specialized stationary phases can offer unique selectivity. Phenyl and Pentafluorophenyl (PFP) columns, for instance, provide π-π interactions in addition to hydrophobic interactions, which can be crucial for resolving isomers. welch-us.comnacalai.com Biphenyl (B1667301) columns further enhance these π-π interactions. welch-us.com

Normal-phase chromatography, using a polar stationary phase like bare silica and a non-polar mobile phase, can also be highly effective for separating isomers. chromforum.org The interaction between polar functional groups on the analytes and the silica surface can provide a different selectivity mechanism compared to reversed-phase methods. nih.gov In some cases, diastereomers formed by derivatizing a racemic mixture with a chiral agent can be readily separated on a standard silica gel column. nih.gov

The choice of mobile phase is critical. In RP-HPLC, mixtures of water or an aqueous buffer with organic solvents like acetonitrile (B52724) or isopropanol (B130326) are common. rsc.orgmdpi.com The detection of benzotrifluoride derivatives is typically accomplished using a UV detector, as the benzene ring is a strong chromophore. rsc.org Studies have shown successful separation of dichlorobenzene isomers using a mobile phase of acetonitrile and water on specialized columns. rsc.org

Table 2: Illustrative HPLC Conditions for Isomer Separation of Halogenated Aromatics Note: This table presents typical conditions inferred from the analysis of related isomers. The method would need to be optimized for 2-Bromo-4,5-dichlorobenzotrifluoride and its specific derivatives.

| Parameter | Setting | Rationale/Comment |

| System | High-Performance Liquid Chromatograph with UV Detector | A standard configuration for routine analysis of aromatic compounds. rsc.org |

| Column | Phenyl, Pentafluorophenyl (PFP), or Biphenyl Column (e.g., 150 mm x 4.6 mm, 5 µm) | These phases offer π-π interactions, which are highly effective for separating positional isomers of aromatic compounds. welch-us.comnacalai.com |

| Mobile Phase | Acetonitrile / Water (gradient or isocratic) | A common mobile phase for reversed-phase separation of moderately polar to nonpolar compounds. rsc.org |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm I.D. analytical column. mdpi.com |

| Detection | UV at 254 nm | Aromatic rings strongly absorb UV light, making this a sensitive detection method. rsc.org |

| Column Temperature | Room Temperature or 30°C | Controlled temperature ensures reproducible retention times. nacalai.com |

Computational and Theoretical Studies of 2 Bromo 4,5 Dichlorobenzotrifluoride

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are foundational in predicting the geometric and electronic properties of molecules. emerginginvestigators.org

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules, balancing accuracy and computational cost. numberanalytics.com Application of DFT to 2-Bromo-4,5-dichlorobenzotrifluoride would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. This process calculates the total energy of the molecule for different atomic arrangements, identifying the lowest energy conformation. The results of such a calculation would provide key data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to map out potential energy surfaces, revealing the energy profiles of different conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and the relative stability of any rotational isomers. While specific data for 2-Bromo-4,5-dichlorobenzotrifluoride is not available, DFT is a standard approach for such analyses. tudelft.nl

Table 1: Hypothetical Optimized Geometric Parameters for 2-Bromo-4,5-dichlorobenzotrifluoride (Illustrative) This table is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

|---|---|---|---|---|---|

| Bond Length | C1 | C2 | - | - | Data N/A |

| Bond Length | C1 | Br | - | - | Data N/A |

| Bond Angle | C2 | C1 | C6 | - | Data N/A |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a hierarchy of accuracy and computational expense. numberanalytics.com These methods could be used to calculate the electronic structure of 2-Bromo-4,5-dichlorobenzotrifluoride, providing a more rigorous, albeit computationally intensive, alternative or complement to DFT. nih.gov Such calculations would yield precise energies, electron distribution, and molecular orbitals, offering deep insights into the molecule's electronic properties and reactivity. nih.gov

Conformational Analysis and Rotational Isomerism of Substituted Benzene (B151609) Derivatives

Substituted benzene derivatives can exhibit conformational isomerism, particularly related to the rotation of substituent groups. rsc.orgnobelprize.org For 2-Bromo-4,5-dichlorobenzotrifluoride, the primary focus of conformational analysis would be the rotation of the trifluoromethyl (-CF3) group. Due to the presence of adjacent chloro- and bromo-substituents, there would likely be a significant energy barrier to this rotation.

Prediction of Spectroscopic Properties (NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. numberanalytics.comaip.org

NMR Chemical Shifts: Theoretical methods can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C, ¹H, ¹⁹F) for 2-Bromo-4,5-dichlorobenzotrifluoride. acdlabs.com By calculating the magnetic shielding around each nucleus in the optimized molecular structure, a predicted NMR spectrum can be generated. nih.govnih.gov Comparing these predicted shifts with experimental data can help confirm the molecular structure and assign specific peaks to individual atoms. nmrdb.org

IR Frequencies: The vibrational frequencies of a molecule correspond to the absorption peaks in its infrared (IR) spectrum. Computational models can calculate these frequencies by determining the molecule's normal modes of vibration. spectroscopyonline.com For 2-Bromo-4,5-dichlorobenzotrifluoride, this would predict the frequencies for C-H, C-C, C-F, C-Cl, and C-Br stretching and bending vibrations. researchgate.netlibretexts.org These predictions are instrumental in assigning the bands observed in an experimental IR spectrum. aip.org

Table 2: Hypothetical Predicted Spectroscopic Data for 2-Bromo-4,5-dichlorobenzotrifluoride (Illustrative) This table is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.

| Spectroscopy Type | Nucleus/Bond | Predicted Shift/Frequency |

|---|---|---|

| ¹³C NMR | C-Br | Data N/A |

| ¹³C NMR | C-Cl | Data N/A |

| ¹⁹F NMR | -CF₃ | Data N/A |

| IR | C-F Stretch | Data N/A |

| IR | C-Cl Stretch | Data N/A |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can provide a detailed picture of how chemical reactions occur, which is often difficult to observe experimentally. researchgate.net

For any proposed reaction involving 2-Bromo-4,5-dichlorobenzotrifluoride, such as nucleophilic aromatic substitution, computational methods can be employed to map out the entire reaction pathway. rsc.orgrsc.org This involves identifying and calculating the structures and energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. montclair.edu

The transition state represents the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy or energy barrier of the reaction. nih.gov A lower energy barrier corresponds to a faster reaction. By locating the transition state and calculating this barrier, chemists can predict the feasibility and rate of a reaction, and understand how substituents on the aromatic ring influence its reactivity. rsc.org

Reactivity Descriptors and Electronic Effects (e.g., Fukui Functions, Electrostatic Potential Maps)

Fukui Functions are instrumental in identifying the most reactive sites within a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. For 2-Bromo-4,5-dichlorobenzotrifluoride, a Fukui function analysis would pinpoint which of the halogen-substituted carbon atoms or other positions on the benzene ring are most susceptible to different types of chemical reactions. However, no specific studies presenting Fukui function data for this compound have been identified.

Electrostatic Potential (ESP) Maps provide a visual representation of the charge distribution on the surface of a molecule. avogadro.ccresearchgate.net Regions of negative potential (typically colored red or yellow) indicate areas of high electron density, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net An ESP map of 2-Bromo-4,5-dichlorobenzotrifluoride would be invaluable for qualitatively assessing its reactive behavior. The interplay of the electron-withdrawing trifluoromethyl group and the halogen atoms would create a complex electrostatic potential surface. google.com Without dedicated computational studies, a detailed ESP map and its interpretation remain unavailable.

While general principles of electronic effects of substituents on a benzene ring are well-understood, the specific quantitative impact of the bromo, chloro, and trifluoromethyl groups in this particular arrangement has not been documented in the form of published reactivity descriptor data.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For 2-Bromo-4,5-dichlorobenzotrifluoride, MD simulations could provide crucial information about its behavior in different environments.

Intermolecular Interactions: MD simulations can elucidate the nature and strength of non-covalent interactions between molecules of 2-Bromo-4,5-dichlorobenzotrifluoride in the solid or liquid state. These interactions, such as halogen bonding and van der Waals forces, govern the macroscopic properties of the compound, including its melting and boiling points.

Solvent Effects: The behavior and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can model the interactions between 2-Bromo-4,5-dichlorobenzotrifluoride and various solvent molecules, such as water. researchgate.net This would help in understanding its solubility and the stability of different conformations in solution. Such simulations would be particularly insightful given the compound's hydrophobic nature, stemming from the trifluoromethyl group and halogen atoms.

Unfortunately, the scientific literature lacks any published molecular dynamics simulation studies specifically focused on 2-Bromo-4,5-dichlorobenzotrifluoride. Consequently, detailed data on its intermolecular interaction energies, solvation free energies, and dynamic behavior in solution are not available.

Environmental Considerations and Degradation Pathways of Halogenated Benzotrifluorides

Photolytic Degradation Mechanisms in the Atmosphere

Atmospheric degradation is a key process for the removal of many volatile organic compounds. For halogenated benzotrifluorides, this primarily involves reactions with photochemically generated species and direct absorption of solar radiation.

The reaction with hydroxyl radicals (•OH) is a dominant atmospheric degradation pathway for many aromatic compounds. These highly reactive radicals, often referred to as the "detergent" of the troposphere, initiate oxidation processes that break down pollutants. The reaction with a compound like 2-Bromo-4,5-dichlorobenzotrifluoride would likely proceed via the addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, potentially leading to ring cleavage and the formation of smaller, more oxidized products. The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound. While specific kinetic data for 2-Bromo-4,5-dichlorobenzotrifluoride are not available, the presence of halogen atoms on the aromatic ring can influence the reaction rate.

| Atmospheric Degradation Pathway | Reactant | General Mechanism | Influencing Factors |

| Indirect Photolysis | Hydroxyl Radical (•OH) | Electrophilic addition to the aromatic ring | •OH concentration, Temperature, Presence of other atmospheric compounds |

This table provides a generalized overview of the reaction with hydroxyl radicals.

Direct photolysis involves the degradation of a chemical through the direct absorption of solar radiation. Benzotrifluoride (B45747) derivatives can undergo direct photolysis, although the efficiency of this process is highly dependent on the specific substituents on the aromatic ring. Studies on related compounds have shown that UV irradiation can lead to the cleavage of the carbon-fluorine (C-F) bonds in the trifluoromethyl (-CF3) group, a process known as photohydrolysis, which converts the -CF3 group into a carboxylic acid group (-COOH). The presence and position of halogen substituents on the benzene (B151609) ring play a significant role in the direct photochemical reactivity of the CF3 moiety. For some polychlorinated compounds, the primary degradation pathway under photolysis is the cleavage of carbon-chlorine (C-Cl) bonds. Therefore, it is plausible that 2-Bromo-4,5-dichlorobenzotrifluoride could undergo reductive dehalogenation (loss of chlorine or bromine atoms) or photohydrolysis of the trifluoromethyl group under atmospheric conditions.

Biotransformation and Biodegradation in Environmental Systems

In soil and water, microbial activity is a primary driver for the degradation of persistent organic pollutants. Halogenated compounds, however, are often resistant to microbial attack.

The biodegradation of halogenated organic compounds is challenging for microorganisms due to the strength of the carbon-halogen and carbon-fluorine bonds. These compounds are often persistent and can accumulate in the environment. Microbial degradation, when it occurs, is a critical process determining their ultimate fate.

A key strategy employed by microbes to break down such recalcitrant molecules is "metabolic activation," where initial enzymatic attacks occur at a more reactive site on the molecule, rather than directly on the strong C-F bonds. For a compound like 2-Bromo-4,5-dichlorobenzotrifluoride, this could involve initial attacks on the aromatic ring or cleavage of the C-Cl or C-Br bonds, which are generally weaker than C-F bonds.

Dehalogenation is a crucial step in the breakdown of these compounds and can occur under both aerobic and anaerobic conditions.

Aerobic degradation often involves oxygenases that incorporate oxygen into the aromatic ring, making it unstable and prone to cleavage.

Anaerobic degradation typically proceeds via reductive dehalogenation, where the halogen atom is removed and replaced by a hydrogen atom.

While specific microbial strains capable of degrading 2-Bromo-4,5-dichlorobenzotrifluoride have not been identified, the general principles of microbial metabolism of halogenated aromatics suggest that degradation, if it occurs, would likely proceed slowly through co-metabolism by microbial consortia.

| Biodegradation Process | Condition | Key Enzymatic Step | Potential Outcome |

| Aerobic Degradation | Presence of Oxygen | Oxygenation of the aromatic ring | Ring cleavage, Dehalogenation |

| Anaerobic Degradation | Absence of Oxygen | Reductive Dehalogenation | Removal of halogen atoms |

This table outlines the general microbial degradation pathways for halogenated aromatic compounds.

Specific environmental metabolites of 2-Bromo-4,5-dichlorobenzotrifluoride have not been documented in scientific literature. However, based on the known degradation pathways of analogous compounds, a range of potential transformation products can be postulated.

From Photodegradation: Photohydrolysis of the trifluoromethyl group would lead to the formation of 2-Bromo-4,5-dichlorobenzoic acid . Reductive dehalogenation could produce various dichlorinated or monochlorinated bromobenzotrifluoride isomers.

From Biodegradation: Microbial action could result in a series of dehalogenated intermediates. For instance, the removal of chlorine or bromine atoms would produce different chlorobenzotrifluorides or bromobenzotrifluorides . Further metabolism of the aromatic ring could lead to the formation of halogenated phenols. Complete mineralization would ultimately convert the compound to carbon dioxide, water, and inorganic halides.

The identification of such metabolites is crucial for a complete environmental risk assessment, as transformation products can sometimes be more toxic or mobile than the parent compound.

Chemical Degradation in Aquatic Environments

In aquatic systems, the persistence of a compound like 2-Bromo-4,5-dichlorobenzotrifluoride is largely determined by its resistance to hydrolysis and its susceptibility to photolysis in sunlit surface waters. Benzotrifluorides that lack other hydrolyzable functional groups are generally not expected to undergo significant hydrolysis under typical environmental conditions of pH and temperature.